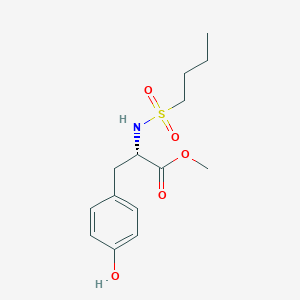

MethylN-butylsulfonyl-L-p-hydroxyphenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

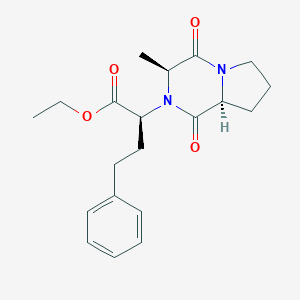

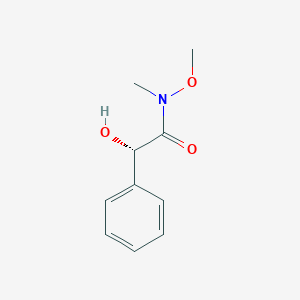

“MethylN-butylsulfonyl-L-p-hydroxyphenylalanine” is a chemical compound with the molecular formula C14H21NO5S . It is used for proteomics research .

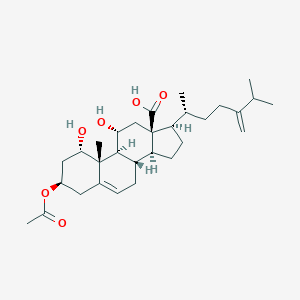

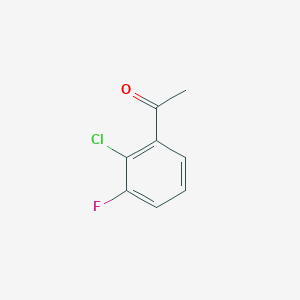

Molecular Structure Analysis

The molecule contains a total of 42 bonds. There are 21 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 aromatic hydroxyl, and 1 sulfonamide (thio-/dithio-) .Physical And Chemical Properties Analysis

“MethylN-butylsulfonyl-L-p-hydroxyphenylalanine” has a molecular weight of 315.39 g/mol . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación

Pathogenesis of Cognitive Dysfunction in Phenylketonuria

This review discusses the pathogenesis of cognitive dysfunction in untreated PKU, where a deficiency in phenylalanine hydroxylase leads to elevated blood phenylalanine levels and severe mental retardation. Despite dietary treatments that prevent mental retardation, cognitive outcomes remain suboptimal. The review focuses on the effects of disturbed large neutral amino acid transport from blood to brain on cerebral neurotransmitter and protein synthesis. Although definitive roles of these processes in PKU pathogenesis are not fully understood, they substantially influence clinical outcomes (de Groot, Hoeksma, Blau, Reijngoud, & van Spronsen, 2010).

Trends in Lignin Modification

A comprehensive assessment of lignin configuration in transgenic and mutant plants highlights the effects of genetic and mutational manipulations on monolignol biosynthesis and its downstream effects on organized lignin assembly in various cell types. This review illustrates how carbon allocation to different monolignol pools is determined by phenylalanine availability and specific enzyme activities, with significant implications for vascular integrity and plant growth (Anterola & Lewis, 2002).

Current Potential Health Benefits of Sulforaphane

Sulforaphane, a compound with a broad range of biological effects, including antioxidant and anti-inflammatory properties, is discussed in terms of its health benefits and potential chemopreventive agent against various diseases. This study reviews recent research on the biological and pharmacological activities of sulforaphane, offering insights into its applications in scientific research (Kim & Park, 2016).

Advances in Nutritional and Pharmacological Management of Phenylketonuria

This review discusses advances in the management of PKU, focusing on new nutritional and pharmacological treatment options, including glycomacropeptide and large neutral amino acids. It emphasizes the need for novel therapeutic strategies for PKU management to maintain lifelong low phenylalanine concentrations (Ney, Blank, & Hansen, 2013).

Environmental Epigenetics and Genome Flexibility

This review consolidates findings on environmentally induced adverse effects on 5-hydroxymethylcytosine patterns in mammalian genomes, exploring the molecular mechanisms underlying these alterations and their impact on genetic dysfunction. It highlights DNA hydroxymethylation as a sensitive biosensor for harmful environmental factors, underscoring its role in epigenetically mediated genome flexibility (Efimova, Koltsova, Krapivin, Tikhonov, & Pendina, 2020).

Safety and Hazards

Propiedades

IUPAC Name |

methyl (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S/c1-3-4-9-21(18,19)15-13(14(17)20-2)10-11-5-7-12(16)8-6-11/h5-8,13,15-16H,3-4,9-10H2,1-2H3/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZMVOAGMUTQIB-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451905 |

Source

|

| Record name | MethylN-butylsulfonyl-L-p-hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MethylN-butylsulfonyl-L-p-hydroxyphenylalanine | |

CAS RN |

142374-01-4 |

Source

|

| Record name | MethylN-butylsulfonyl-L-p-hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride](/img/structure/B127847.png)